

An In-Depth Technical Guide to Azido(methoxy)methanone for Advanced Research

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Compound of Interest

Compound Name: Azido(methoxy)methanone

CAS No.: 1516-56-9

Cat. No.: B074874

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Introduction: The Versatility of a Compact Reagent

In the landscape of modern synthetic chemistry, particularly within the demanding realms of drug discovery and development, the efficiency and versatility of a reagent are paramount.

Azido(methoxy)methanone, also known as methoxycarbonyl azide, has emerged as a valuable and highly reactive building block. Its compact structure, combining a reactive azide with a methoxycarbonyl group, offers a unique handle for a variety of chemical transformations. This guide provides an in-depth exploration of **azido(methoxy)methanone**, from its fundamental properties and synthesis to its diverse applications and safe handling, tailored for researchers, scientists, and drug development professionals. The strategic incorporation of the azide moiety allows for its use in bioorthogonal "click" chemistry, while the overall structure serves as a precursor to reactive nitrene intermediates and a partner in cycloaddition reactions for the construction of complex heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in research.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₃ N ₃ O ₂	[1]
Molecular Weight	101.06 g/mol	[1]
CAS Number	1516-56-9	[1]
Appearance	Colorless to pale yellow liquid (predicted)	General knowledge
Boiling Point	Decomposes upon heating	[2]
Solubility	Soluble in most organic solvents	General knowledge

Spectroscopic Data

Technique	Expected Chemical Shift/Peak	Interpretation
¹ H NMR	~3.8 ppm (singlet, 3H)	Methoxy group (-OCH ₃) protons
¹³ C NMR	~53 ppm, ~160 ppm	Methoxy carbon (-OCH ₃), Carbonyl carbon (C=O)
Infrared (IR)	~2130-2170 cm ⁻¹ (strong, sharp), ~1720-1740 cm ⁻¹ (strong)	Asymmetric stretch of the azide group (-N ₃), Carbonyl group (C=O) stretch
Mass Spec (EI)	m/z 101 (M ⁺), 73, 59, 43	Molecular ion, loss of N ₂ , loss of N ₃ , and other fragments

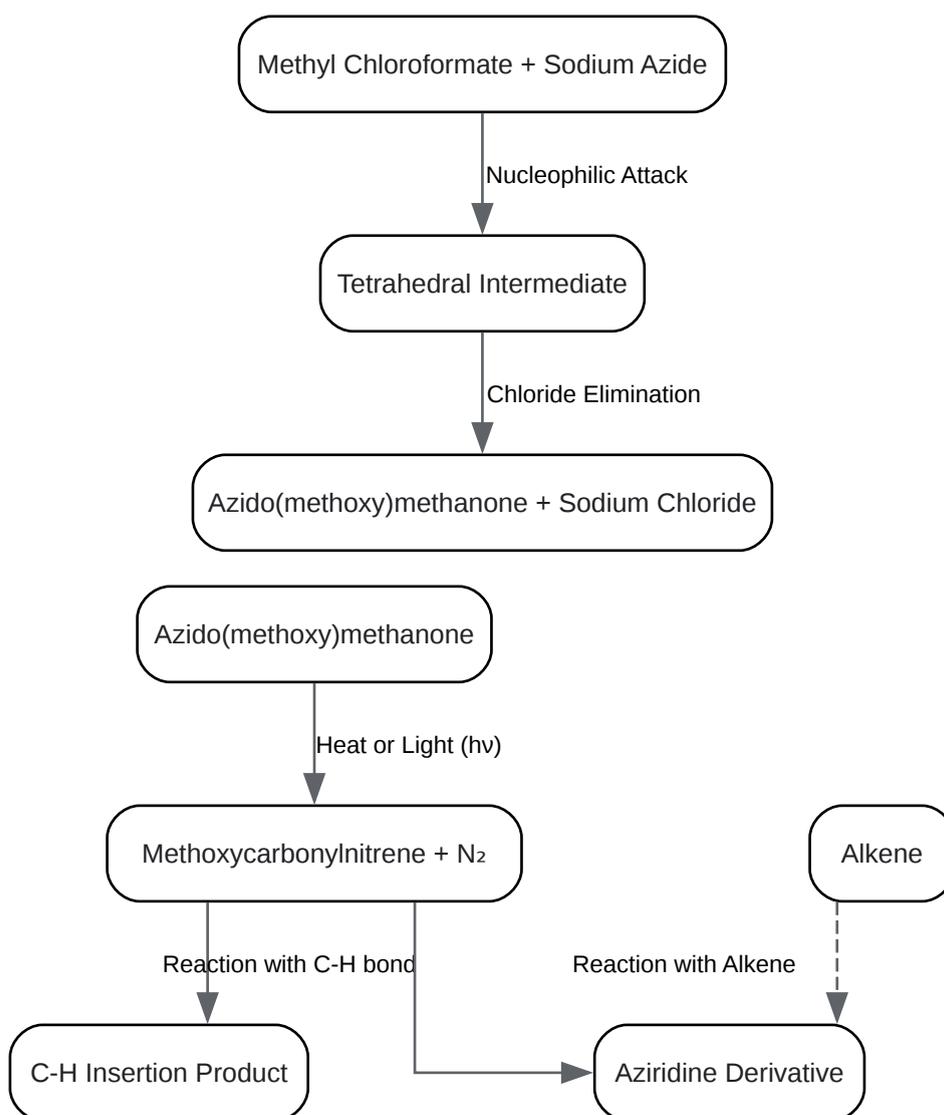
Synthesis of Azido(methoxy)methanone: A Self-Validating Protocol

The most common and reliable method for the synthesis of **azido(methoxy)methanone** is the nucleophilic substitution of methyl chloroformate with sodium azide. This procedure should be

performed with rigorous safety precautions due to the potential hazards of both the reactants and the product.

Reaction Principle

The synthesis proceeds via an SN2 mechanism where the azide anion (N_3^-) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate and displacing the chloride leaving group.

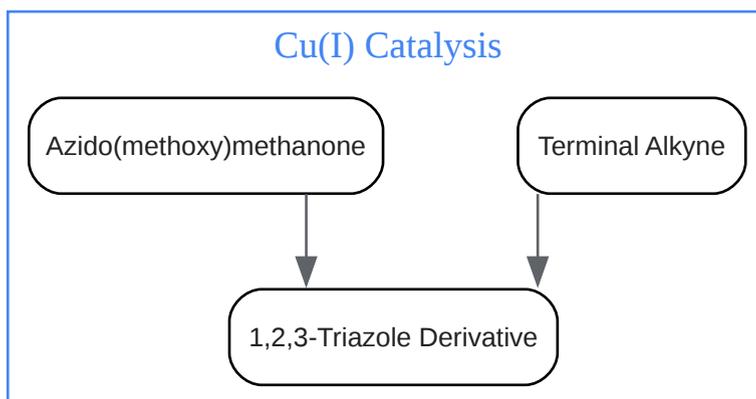


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Caption: Decomposition and Reactivity of Methoxycarbonylnitrene.

1,3-Dipolar Cycloaddition Reactions

Azido(methoxy)methanone readily participates in [3+2] cycloaddition reactions with unsaturated systems. With alkenes, it forms unstable triazoline intermediates which can subsequently lose nitrogen to yield aziridines or rearrange. [1] More significantly for drug development, its reaction with alkynes, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, provides a highly efficient and regioselective route to 1,2,3-triazoles. [3]



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of **azido(methoxy)methanone** makes it a valuable tool in the synthesis of pharmaceutically relevant molecules.

Bioorthogonal Chemistry and Drug Conjugation

The azide group is a key player in bioorthogonal chemistry, allowing for the covalent attachment of molecules in complex biological systems without interfering with native biochemical processes. **Azido(methoxy)methanone** can be used to introduce an azide handle onto a molecule of interest, which can then be "clicked" onto another molecule containing an alkyne, for applications in drug targeting, delivery, and diagnostics.

Synthesis of Heterocyclic Scaffolds in Antiviral and Anticancer Agents

Many antiviral and anticancer drugs are based on nitrogen-containing heterocyclic scaffolds. [4] [5] The 1,2,3-triazole ring, readily formed from azides, is a prominent feature in many kinase inhibitors and other therapeutic agents due to its ability to form favorable interactions with biological targets. [6] [7] **Azido(methoxy)methanone** serves as a versatile reagent for constructing these crucial heterocyclic cores. For instance, the synthesis of novel nucleoside analogs with potential antiviral activity often employs the introduction of an azide followed by a cycloaddition reaction. [4]

Safety and Handling: A Protocol for Risk Mitigation

Organic azides are energetic materials and must be handled with extreme caution.

Hazard Analysis:

- **Explosive Potential:** Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating or friction. [8] * **Toxicity:** Azides are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
- **Thermal Instability:** **Azido(methoxy)methanone** will decompose upon heating, releasing nitrogen gas, which can lead to a dangerous pressure buildup in a closed system. [2] **Safe Handling Procedures:**
 - **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
 - **Fume Hood:** Conduct all work with **azido(methoxy)methanone** in a well-ventilated chemical fume hood.
 - **Safety Shield:** Use a blast shield, especially when working with quantities greater than a few grams or when heating the compound.
 - **Avoid Friction and Shock:** Do not use metal spatulas or ground glass joints, which can cause friction and initiate decomposition. Use plastic or Teflon-coated equipment.

- **Temperature Control:** Avoid heating the compound unless absolutely necessary, and always use a reliable temperature control system. Do not distill to dryness.
- **Storage:** Store in a cool, dark place, away from heat, light, and incompatible materials.
- **Waste Disposal:** Quench any residual azide with a suitable reducing agent before disposal, following institutional safety guidelines.

Risk	Mitigation Strategy
Explosion	Work on a small scale, use a safety shield, avoid heat, shock, and friction.
Toxic Exposure	Handle in a fume hood with appropriate PPE.
Runaway Reaction	Maintain strict temperature control, use an ice bath for cooling.

Conclusion

Azido(methoxy)methanone is a potent and versatile reagent for advanced organic synthesis. Its ability to serve as a precursor to reactive nitrenes and to participate in highly efficient cycloaddition reactions makes it an invaluable tool for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the synthetic potential of this compact and powerful building block.

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